2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Overview
Description
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole and its derivatives are pivotal in synthetic chemistry. For instance, a synthesis method using microwave irradiation for producing 2,4,5-trisubstituted thiazole derivatives, including similar compounds, has been developed. This method offers good yields and involves condensation processes with methyl 3-bromo-3-aroyl propionates (Attimarad & Mohan, 2007).
- Another study highlights the use of palladium-catalyzed direct arylation for efficient synthesis of arylated thiazoles with aryl bromides, including 2-bromo-substituted thiazoles (Yokooji et al., 2003).
Biological and Pharmacological Properties
- 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole derivatives have shown potential in fungicidal applications. The presence of a bromine substituent in the thiazole nuclei is believed to enhance fungicidal properties (Mahapatra, 1956).
- In drug discovery, derivatives of this compound, such as 4-bromodifluoromethyl thiazoles, have been synthesized for potential applications. These compounds are candidates for further transformation in radiopharmaceutics (Colella et al., 2018).
- Compounds synthesized from 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole have been evaluated for anti-inflammatory, antibacterial, and antifungal activities, with the introduction of specific groups enhancing these properties (Kulkarni et al., 1981).
Material Science and Other Applications
- Thiazole derivatives, including those synthesized from 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole, have been applied in the synthesis of azo dyes. These dyes show distinct absorption properties, indicating their potential in material science applications (Tanaka et al., 1991).
- The crystal structure of similar thiazole compounds, such as 2-bromo-4-phenyl-1,3-thiazole, has been studied for its potential in material science, emphasizing intermolecular interactions and packing properties (Bunev et al., 2014).
Safety And Hazards
The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNCKZXQPZPKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677302 | |
Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
887625-72-1 | |
Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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